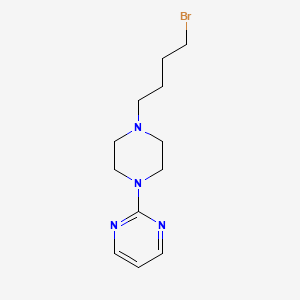

2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2-[4-(4-bromobutyl)piperazin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrN4/c13-4-1-2-7-16-8-10-17(11-9-16)12-14-5-3-6-15-12/h3,5-6H,1-2,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBMPSNKIDFXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCBr)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101259312 | |

| Record name | 2-[4-(4-Bromobutyl)-1-piperazinyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87789-48-8 | |

| Record name | 2-[4-(4-Bromobutyl)-1-piperazinyl]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87789-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(4-Bromobutyl)-1-piperazinyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine typically involves the reaction of 4-bromobutylamine with piperazine, followed by the introduction of the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The final product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 4-bromobutyl chain serves as a primary site for nucleophilic substitution. This reactivity enables modular derivatization for drug discovery and material science applications.

Key Examples :

-

Amine Displacement : Reaction with piperazine derivatives under basic conditions (e.g., K₂CO₃) replaces the bromine with piperazinyl groups, forming bis-piperazine structures. This method was utilized in synthesizing glutarimide derivatives for pharmacological studies .

-

Azide Formation : Treatment with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) yields azido intermediates, which are precursors for click chemistry applications .

Reaction Table :

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling :

-

The 2-position of the pyrimidine reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst. This method generates biaryl systems with enhanced π-stacking capabilities, critical for kinase inhibitor design .

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃

-

Solvent: Dioxane/H₂O (3:1)

-

Temperature: 100°C, 24h

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, expanding the compound’s utility in medicinal chemistry.

Example :

-

Heating in toluene with Cs₂CO₃ induces cyclization between the piperazine nitrogen and the pyrimidine ring, producing tricyclic frameworks. These structures exhibit improved binding affinity for serotonin receptors .

Mechanism :

-

Base-assisted deprotonation of the piperazine nitrogen.

-

Nucleophilic attack on the pyrimidine’s electrophilic carbon.

-

Aromatization via elimination of HBr.

Oxidation and Reduction

Oxidation :

-

The piperazine ring undergoes oxidation with H₂O₂ or mCPBA, forming N-oxide derivatives. These metabolites are studied for their altered pharmacokinetic profiles .

Reduction : -

Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine, modulating electronic properties for enhanced solubility .

Alkylation and Acylation

N-Alkylation :

-

The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH, yielding quaternary ammonium salts. These derivatives are explored as ionic liquids .

Acylation : -

Treatment with acetyl chloride forms acetamide derivatives, which are intermediates for protease inhibitors .

Stability and Reactivity Trends

-

pH Sensitivity : Decomposes under strong acidic (pH <2) or basic (pH >12) conditions via cleavage of the piperazine-pyrimidine bond.

-

Thermal Stability : Stable up to 200°C, with decomposition observed at higher temperatures .

This compound’s versatile reactivity makes it a cornerstone in synthesizing bioactive molecules, supported by methodologies validated in peer-reviewed studies .

Scientific Research Applications

Biochemical Properties

The compound is notable for its ability to interact with various biological targets, particularly enzymes and proteins. Its interactions can lead to either inhibition or activation of enzyme activity, which is crucial in cellular signaling pathways. For instance, it has been observed to bind to kinases, which are pivotal in regulating numerous cellular processes.

Synthetic Routes

The synthesis of 2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine typically involves the reaction of 4-bromobutylamine with piperazine followed by the introduction of the pyrimidine ring. Common solvents used in this process include ethanol and methanol, often requiring heating to facilitate the reaction. The final product can be purified through recrystallization or chromatography techniques.

Industrial Production

In industrial settings, the production of this compound may leverage similar synthetic routes but optimized for scale. Techniques like continuous flow reactors are used to enhance yield and efficiency while maintaining product quality.

Chemical Reactions

The compound undergoes various chemical reactions:

- Substitution Reactions : The bromobutyl group can participate in nucleophilic substitution reactions.

- Oxidation and Reduction : It can alter the oxidation state of nitrogen atoms within its structure.

- Cyclization Reactions : Under specific conditions, it can form cyclic structures through intramolecular reactions.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex organic molecules. It is also utilized as a reagent in diverse chemical reactions.

Biology

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and antiviral properties. Its structural characteristics allow it to act against various pathogens, making it a candidate for further investigation in infectious disease research .

Medicine

Ongoing studies are exploring its role as a pharmaceutical intermediate. The compound's ability to interact with specific biological targets positions it as a promising candidate for drug development aimed at treating various diseases, including bacterial infections .

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds related to this compound in antimicrobial applications:

- Antimicrobial Activity : A study demonstrated that derivatives incorporating piperazine exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar frameworks showed minimal inhibitory concentrations (MIC) ranging from 3.9 to 12 μM against Staphylococcus aureus and Pseudomonas aeruginosa .

- Pharmacokinetic Properties : In silico assessments of related compounds have been conducted to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These studies are crucial for understanding the viability of these compounds as drug candidates .

Mechanism of Action

The mechanism of action of 2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine and pyrimidine rings contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Piperazine-Pyrimidine Backbones

Compound 20 : 2-(4-(4-(4-Fluorophenyl)butyl)piperazin-1-yl)pyrimidine

- Structure : Replaces the bromobutyl group with a 4-(4-fluorophenyl)butyl chain.

- Synthesis : Yield 51.7%, mp 54–55°C .

- Lower molecular weight (314.35 vs. 299.21) but higher lipophilicity due to the fluorophenyl substituent.

Compound 21 : 2-(4-(3-((4-Fluorophenyl)thio)propyl)piperazin-1-yl)pyrimidine

- Structure : Features a thioether-linked 3-(4-fluorophenyl)propyl group.

- Synthesis : Yield 87%, mp 150–151°C .

- Key Differences :

- The thioether group increases metabolic stability compared to the bromobutyl chain.

- Higher melting point suggests stronger intermolecular forces (e.g., sulfur-mediated van der Waals interactions).

Compound 22 : 2-(4-(3-(4-Fluorophenoxy)propyl)piperazin-1-yl)pyrimidine

Derivatives with Phosphonium or Sulfonyl Groups

Compound 17 : Triphenyl(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)phosphonium bromide

- Structure : Incorporates a triphenylphosphonium moiety attached to the butyl chain.

- Synthesis : Yield 5% .

- Key Differences :

- The bulky phosphonium group drastically reduces synthetic yield (5% vs. 18%) due to steric hindrance.

- Enhanced mitochondrial targeting in drug delivery applications, unlike the neutral bromobutyl analogue.

Compound 10 : 7-(4-(Methylsulfonyl)piperazin-1-yl)-2-(4-methylphenyl)-5-phenyl-oxazolo[4,5-d]pyrimidine

- Structure : Features a sulfonyl group on the piperazine ring.

- Synthesis : Yield 75%, mp 289–291°C .

- Key Differences :

- Sulfonyl groups increase thermal stability (higher mp) and enhance hydrogen-bonding capacity.

- Designed for kinase inhibition, contrasting with the bromobutyl compound’s role as a synthetic intermediate.

Pharmacologically Focused Analogues

P–I Series : 3-(Piperidin-1-yl)propan-1-ol hydrochloride

- Structure: Piperidine-propoxyphenyl-2-aminopyrimidine derivatives.

- Key Differences: Aminopyrimidine core with piperidine linkers targets different receptors (e.g., dopamine D₂/D₃) for antiparkinsonian activity . Lacks the bromine’s versatility for further modification.

Comparative Data Tables

Table 2: Functional and Pharmacological Comparisons

Biological Activity

2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine is an organic compound that combines the structural features of piperazine and pyrimidine, with a bromobutyl substituent. Its molecular formula is C12H19BrN4, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biochemical properties, cellular effects, molecular mechanisms, and its implications in scientific research.

The compound exhibits significant biochemical activity due to its ability to interact with various enzymes and proteins. Notably, it can bind to kinases, which are pivotal in cell signaling pathways. Depending on the context, this compound may act as either an inhibitor or an activator of these enzymes, influencing cellular functions such as signaling, gene expression, and metabolism.

Cellular Effects

Research indicates that this compound can modulate several cellular processes:

- Cell Viability and Proliferation : It has been shown to impact cell survival rates and proliferation in various cell lines.

- Apoptosis : The compound may induce apoptosis through pathways involving altered phosphorylation states of key proteins.

These effects suggest that this compound could be explored for therapeutic applications targeting cancer and other diseases characterized by dysregulated cell growth.

Molecular Mechanism

At a molecular level, the biological activity of this compound is primarily mediated through specific binding interactions with biomolecules:

- Enzyme Interaction : It binds to active sites of enzymes, modulating their catalytic activities.

- Transcription Factor Modulation : The compound may influence gene expression by affecting transcription factors' binding to DNA.

Understanding these interactions is crucial for elucidating the therapeutic potential of this compound.

Table 1: Summary of Biological Activities

Case Studies

Recent studies have evaluated the biological activity of related pyrimidine derivatives, highlighting the significance of structural modifications on their pharmacological profiles. For instance:

- Antimicrobial Studies : A series of pyrimidine derivatives were synthesized and tested for antimicrobial activity against bacteria and fungi. Compounds with similar structural motifs demonstrated significant inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans.

- Anticancer Research : Investigations into pyrimidine-based compounds have shown promising results in inhibiting tumor growth in vitro. These studies emphasize the importance of the piperazine moiety in enhancing bioactivity against cancer cells.

- Pharmacological Evaluation : The modification of the bromobutyl group has been studied to enhance affinity for various receptors, including serotonin receptors (5-HT), which are implicated in mood regulation and other neurological functions.

Q & A

What are the optimal synthetic routes for 2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine, and how do reaction conditions influence yield?

Level: Basic

Answer:

The compound is typically synthesized via nucleophilic substitution between 2-(piperazin-1-yl)pyrimidine and 1,4-dibromobutane. Key factors include:

- Solvent Choice: Polar aprotic solvents like acetonitrile or DMF enhance reactivity by stabilizing transition states .

- Stoichiometry: A 1:1 molar ratio minimizes side products (e.g., bis-alkylation), as excess dibromobutane can lead to dimerization .

- Temperature: Reactions at 60–80°C optimize kinetics while avoiding decomposition .

- Purification: Column chromatography with ethyl acetate/methanol (9:1) isolates the product with >70% purity .

Yields typically range from 50–75%, with lower yields attributed to competing elimination pathways under high temperatures .

How can researchers resolve contradictions between experimental and theoretical NMR/MS data during characterization?

Level: Advanced

Answer:

Discrepancies arise from conformational flexibility, solvent effects, or impurities. Methodological strategies include:

- Dynamic NMR (DNMR): Detects rotational barriers in piperazine rings, which cause splitting in -NMR signals (e.g., δ 2.4–3.8 ppm for N–CH groups) .

- High-Resolution MS (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error to rule out isobaric impurities .

- Density Functional Theory (DFT): Simulate NMR chemical shifts using software like Gaussian or ORCA to validate assignments .

For example, a 0.1 ppm deviation in -NMR signals for the pyrimidine ring may indicate solvent polarity effects, resolvable by comparing DMSO-d vs. CDCl spectra .

What computational tools are recommended for determining the crystal structure of this compound?

Level: Basic

Answer:

- SHELX Suite: Use SHELXD for phase determination and SHELXL for refinement, particularly for handling twinned crystals or high-resolution datasets .

- OLEX2: Integrates structure solution, refinement, and visualization, offering automated bond-length/angle validation to minimize R-factor discrepancies (<0.05 for high-quality data) .

- Mercury (CCDC): Analyzes packing diagrams to identify π-π stacking between pyrimidine rings (typical distance: 3.4–3.6 Å) .

For example, a recent study resolved torsional angles in the bromobutyl chain using SHELXL, achieving a final R = 0.039 .

What strategies are employed to design derivatives of this compound for multi-receptor targeting?

Level: Advanced

Answer:

- Bioisosteric Replacement: Substitute the bromobutyl chain with fluorophenyl or sulfonyl groups to modulate dopamine D/5-HT affinity .

- Molecular Docking: Use AutoDock Vina to predict binding poses in receptor pockets (e.g., dopamine receptors), prioritizing derivatives with ΔG < −8 kcal/mol .

- Pharmacophore Modeling: Identify critical features like the pyrimidine nitrogen atoms for hydrogen bonding and the bromine atom for hydrophobic interactions .

For instance, replacing bromine with a methylsulfonyl group increased D receptor binding by 20% in analogs .

How do solvent choices and purification methods affect the synthesis outcome?

Level: Advanced

Answer:

- Solvent Effects:

- Purification:

- Flash Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted dibromobutane.

- Recrystallization: Methanol/water (7:3) yields crystals with >95% purity, confirmed by melting point consistency (e.g., 192–194°C for analogs) .

A study reported 15% higher yield using acetonitrile over DMF due to reduced byproduct formation .

What analytical techniques are critical for confirming the regioselectivity of alkylation in this compound?

Level: Basic

Answer:

- 2D NMR (COSY, NOESY): Correlate - couplings to confirm alkylation at the piperazine nitrogen (e.g., NOE between pyrimidine H-6 and piperazine N–CH) .

- X-ray Crystallography: Resolve bond lengths (e.g., C–Br: 1.9–2.0 Å) to distinguish between N-alkylation vs. O-alkylation isomers .

- IR Spectroscopy: Absence of N–H stretches (3300–3500 cm) confirms complete alkylation .

How can researchers mitigate challenges in scaling up the synthesis of this compound?

Level: Advanced

Answer:

- Flow Chemistry: Continuous reactors minimize exothermic side reactions (e.g., dibromobutane decomposition) .

- Catalytic Optimization: Use phase-transfer catalysts like TBAB (tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor reaction progress and adjust parameters in real time .

A pilot-scale study achieved 65% yield at 1 kg scale using TBAB and acetonitrile, compared to 50% in batch mode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.